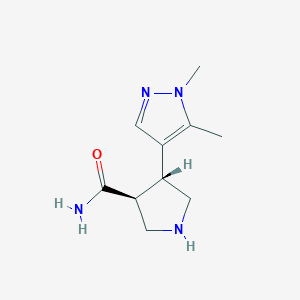

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSCNUDARFCGB-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2CNCC2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Pyrazole Group: The 1,5-dimethylpyrazole group can be introduced via a condensation reaction between a pyrazole derivative and the pyrrolidine intermediate.

Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features a pyrrolidine ring substituted with a 1,5-dimethylpyrazole group and a carboxamide functional group. These structural elements contribute to its reactivity and interaction with biological targets. The specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring plays a crucial role in determining its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : The presence of the pyrazole ring is known to enhance antimicrobial properties.

- Anti-inflammatory Effects : Analogous compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.

Drug Design and Development

The compound serves as a lead structure in drug discovery programs aimed at developing inhibitors for specific enzymes or receptors. For instance, structure-activity relationship studies have demonstrated that modifications to the pyrazole or pyrrolidine moieties can significantly affect potency against targets such as:

- Cyclin-dependent Kinases (CDKs) : Compounds related to (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide have shown inhibitory activity against CDK2 and CDK6, which are critical in cell cycle regulation.

- Phosphodiesterases (PDEs) : Similar pyrazole derivatives have been effective in inhibiting PDE9A, leading to increased cGMP levels in neuronal tissues, which is beneficial for cognitive enhancement .

Case Studies

Several studies highlight the applications of this compound and its analogs:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Sulfonamide Hybrids ()

A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide , shares the pyrazole moiety but differs in its sulfonamide group and pyridine backbone. Key distinctions include:

- Functional Groups : The sulfonamide (-SO₂NH₂) and 4-chlorophenyl carbamoyl groups enhance hydrogen-bonding capacity compared to the simpler carboxamide in the target compound.

- Physicochemical Properties : The sulfonamide contributes to higher polarity and acidity (IR absorption at 1385–1164 cm⁻¹ for SO₂ vibrations) .

| Parameter | Target Compound | Pyrazole-Sulfonamide Hybrid |

|---|---|---|

| Molecular Weight | 208.26 g/mol | ~500 g/mol (estimated) |

| Key Functional Groups | Pyrrolidine, carboxamide, pyrazole | Pyridine, sulfonamide, carbamoyl |

| Stereochemistry | (3S,4R) | None |

| IR Signature | Not reported | 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂) |

Tetrazole-Coumarin-Pyrimidinone Derivatives ()

Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one exhibit greater structural complexity:

- Bioactivity Implications : The tetrazole group (N-containing heterocycle) may enhance metabolic stability but reduce solubility compared to the pyrrolidine-carboxamide framework .

Pyrrolidine Carboxamide Derivatives in Patents ()

The patent application highlights analogs like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide , which share the pyrrolidine-carboxamide core but differ in substituents:

- Substituent Effects : The benzyl-thiazole group introduces hydrophobic interactions and metal-binding capacity via the thiazole sulfur.

- Stereochemical Variance : The (2S,4R) configuration vs. (3S,4R) in the target compound could lead to divergent binding modes in chiral environments .

Key Structural and Functional Insights

Stereochemical Specificity: The (3S,4R) configuration of the target compound may confer unique selectivity compared to non-chiral analogs (e.g., ) or differently configured derivatives (e.g., ).

Functional Group Trade-offs : While sulfonamides () enhance polarity, they may increase metabolic liability. The target compound’s carboxamide balances hydrophilicity and stability.

Complexity vs. Simplicity : Multi-heterocyclic systems () offer diverse interactions but complicate synthesis and pharmacokinetics. The target compound’s simplicity may favor bioavailability.

Biological Activity

The compound (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic molecule characterized by its unique stereochemistry and functional groups. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a pyrrolidine ring and a dimethyl-substituted pyrazole may contribute to various interactions within biological systems.

Structural Overview

The molecular formula for this compound is with a molecular weight of approximately 265.36 g/mol. Its structural features include:

- A pyrrolidine ring , which is known for its versatility in drug design.

- A dimethylpyrazole moiety , which has been associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. For instance, derivatives of pyrrolidine and pyrazole structures have demonstrated efficacy against various bacterial strains. A comparative analysis (Table 1) illustrates the antimicrobial activities of related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1H-pyrazol-4-yl)pyrrolidine | Lacks tert-butoxycarbonyl group | Antimicrobial |

| 4-(2-methylpyrazol-3-yl)pyrrolidine | Different pyrazole substitution | Anti-inflammatory |

| (S)-N-(tert-butoxycarbonyl)-4-methylpyrrolidine | Similar core structure | Potential anticancer |

The unique combination of the pyrrolidine ring and the dimethyl-substituted pyrazole enhances the potential for diverse interactions within biological systems.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives often exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes that mediate inflammation. In vitro studies have shown that similar compounds can reduce the expression of inflammatory markers in cell cultures .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. For example, analogs have been reported to target specific pathways involved in cancer cell proliferation .

Case Study 1: Synthesis and Biological Evaluation

In a study conducted by researchers at Virginia Commonwealth University, a series of pyrrolidine-based compounds were synthesized and evaluated for their biological activity against various cancer cell lines. The lead compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, suggesting strong potential for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazole moiety significantly impacted biological activity. For instance, substituents at the 1-position of the pyrazole were found to enhance inhibitory activity against specific cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalyst) to enhance stereochemical purity. For example, highlights the use of tetrazole intermediates in heterocyclic synthesis, which may inform the coupling of pyrazole and pyrrolidine moieties. Reaction monitoring via LC-MS or HPLC (as described in ) is critical to track byproduct formation, such as diastereomers or unreacted intermediates. Statistical design of experiments (DoE), referenced in , can reduce trial-and-error approaches by identifying critical variables (e.g., molar ratios, reaction time) .

Q. Which analytical techniques are most reliable for characterizing the stereochemical integrity of this compound?

- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) paired with polarimetric detection is recommended for verifying enantiomeric excess. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation. NMR spectroscopy, particularly - and -NMR with NOESY/ROESY experiments, can resolve spatial proximity of substituents (e.g., distinguishing 3S,4R from 3R,4S configurations). and emphasize the utility of LC-MS and NMR for structural validation .

Q. How can solubility and stability profiles of this compound be systematically evaluated for in vitro assays?

- Methodological Answer : Use shake-flask methods with solvents of varying polarity (e.g., PBS, DMSO, ethanol) to determine solubility. Accelerated stability studies under stress conditions (e.g., pH variations, thermal degradation) paired with UPLC-UV/MS analysis ( ) identify degradation pathways. ’s focus on storage conditions (e.g., dry, room temperature) suggests hygroscopicity or oxidation risks may require inert-atmosphere handling .

Advanced Research Questions

Q. What strategies address challenges in chiral synthesis, such as racemization during pyrrolidine ring formation?

- Methodological Answer : Racemization can occur during ring closure or functional group activation. Employing low-temperature conditions (-20°C to 0°C) and non-nucleophilic bases (e.g., DIPEA) minimizes epimerization. As shown in , protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) for the pyrrolidine nitrogen can stabilize intermediates. Computational modeling ( ) using DFT calculations predicts transition states to guide stereoselective pathway design .

Q. How can computational methods accelerate reaction design for derivatives of this compound?

- Methodological Answer : ICReDD’s approach ( ) integrates quantum chemical calculations (e.g., Gaussian, ORCA) to map reaction pathways and identify energetically favorable intermediates. Machine learning models trained on existing pyrazole-pyrrolidine coupling data (e.g., from ) predict regioselectivity in derivative synthesis. Molecular docking studies (AutoDock, Schrödinger) may prioritize derivatives for biological testing .

Q. What experimental frameworks resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC values or target binding may arise from assay conditions (e.g., buffer composition, cell line variability). Implement standardized protocols (e.g., ’s antioxidant capacity assays) and orthogonal validation (SPR, ITC, or thermal shift assays). Meta-analysis of raw data using multivariate statistics ( ) identifies confounding variables (e.g., solvent effects on membrane permeability) .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER, GROMACS) analyze pyrrolidine ring puckering and pyrazole orientation. NOE-restrained MD ( ) correlates solution-state conformers with crystallographic data. Free energy perturbation (FEP) calculations quantify binding affinity changes due to stereoelectronic effects (e.g., 3S,4R vs. 3R,4S configurations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.